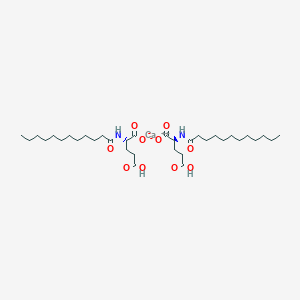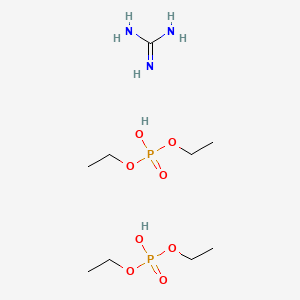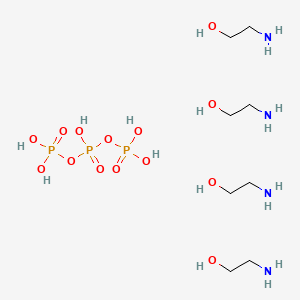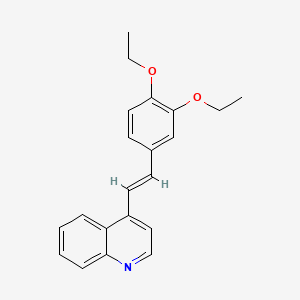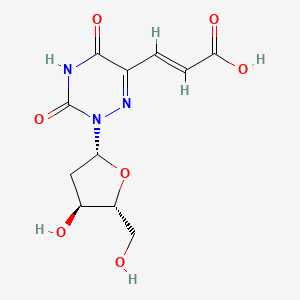
(E)-5-(2-Carboxyvinyl)-6-aza-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. The process begins with the preparation of the uridine derivative, followed by the introduction of the carboxyvinyl group at the 5-position and the aza modification at the 6-position. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyvinyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to favor the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学研究应用
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in DNA and RNA synthesis, leading to disrupted cell replication and potential cell death. Molecular targets include polymerases and other enzymes critical for nucleic acid metabolism.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog with anticancer properties.
Uniqueness
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to selectively target nucleic acid synthesis makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
97776-68-6 |
|---|---|
分子式 |
C11H13N3O7 |
分子量 |
299.24 g/mol |
IUPAC 名称 |
(E)-3-[2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13N3O7/c15-4-7-6(16)3-8(21-7)14-11(20)12-10(19)5(13-14)1-2-9(17)18/h1-2,6-8,15-16H,3-4H2,(H,17,18)(H,12,19,20)/b2-1+/t6-,7+,8+/m0/s1 |
InChI 键 |
YDTPLQVCRZJMIP-SXSRJLBYSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/C(=O)O)CO)O |
规范 SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CC(=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



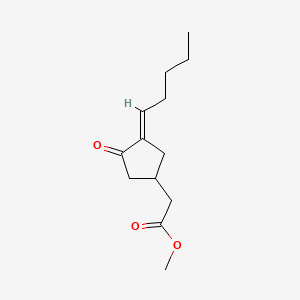


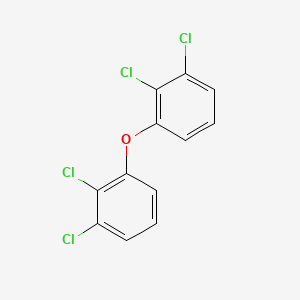
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

